molecular formula C8H12N2O2 B2430491 2,6-Dimethoxy-4-methylpyridin-3-amine CAS No. 479481-40-8

2,6-Dimethoxy-4-methylpyridin-3-amine

Cat. No.: B2430491
CAS No.: 479481-40-8
M. Wt: 168.196
InChI Key: VFWBTZXRWYZPAE-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of two methoxy groups and a methyl group attached to the pyridine ring, along with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction temperatures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

2,6-Dimethoxy-4-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

2,6-Dimethoxy-4-methylpyridin-3-amine can be compared with other similar compounds such as:

    2,6-Dimethoxypyridine: Lacks the methyl and amine groups, resulting in different reactivity and applications.

    4-Methylpyridine:

    3-Aminopyridine: Lacks the methoxy and methyl groups, leading to different biological activities and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

2,6-dimethoxy-4-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-4-6(11-2)10-8(12-3)7(5)9/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWBTZXRWYZPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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